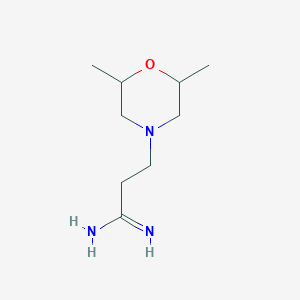
3-(2,6-Dimethylmorpholin-4-yl)propanamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethylmorpholin-4-yl)propanamidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a propanamidine group attached to the nitrogen atom of the morpholine ring. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanamidine typically involves the following steps:
-
Formation of the Morpholine Ring: : The initial step involves the synthesis of the morpholine ring. This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions to form morpholine.
-
Methylation: : The morpholine ring is then methylated at the 2 and 6 positions using methyl iodide in the presence of a base like sodium hydride
-
Attachment of the Propanamidine Group: : The final step involves the introduction of the propanamidine group. This can be done by reacting the dimethylated morpholine with a suitable amidine precursor, such as 3-bromopropionitrile, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dimethylmorpholin-4-yl)propanamidine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxyl derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amidine group into an amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the propanamidine group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, under basic or neutral conditions.
Major Products Formed
Oxidation: Hydroxyl derivatives, oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,6-Dimethylmorpholin-4-yl)propanamidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propanamidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In pharmacological studies, it has been shown to interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,6-Dimethylmorpholin-4-yl)propanamide: Similar structure but with an amide group instead of an amidine.
3-(2,6-Dimethylmorpholin-4-yl)propanoic acid: Contains a carboxylic acid group instead of an amidine.
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile: Features a nitrile group in place of the amidine.
Uniqueness
3-(2,6-Dimethylmorpholin-4-yl)propanamidine is unique due to its amidine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
3-(2,6-dimethylmorpholin-4-yl)propanimidamide |
InChI |
InChI=1S/C9H19N3O/c1-7-5-12(4-3-9(10)11)6-8(2)13-7/h7-8H,3-6H2,1-2H3,(H3,10,11) |
Clave InChI |
QMZHYAVIOCGEBN-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)CCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)


![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
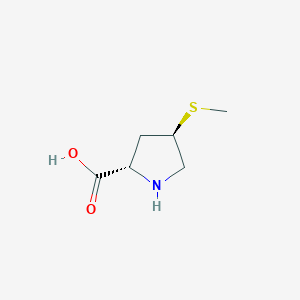
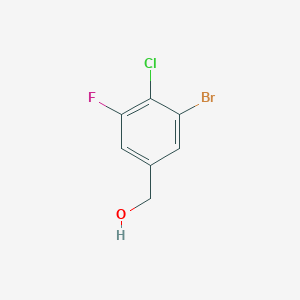
![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)

![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)

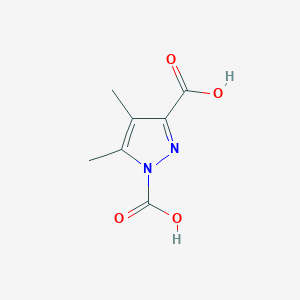
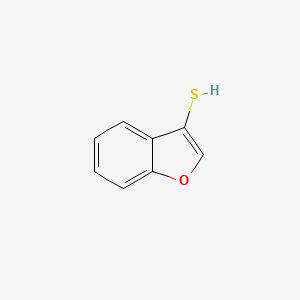
![Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate](/img/structure/B12864940.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)
